Zuclopenthixol

Vue d'ensemble

Description

Zuclopenthixol is a thioxanthene-class antipsychotic and the active cis-isomer of clopenthixol. It acts primarily as a dopamine D1 and D2 receptor antagonist, with additional affinity for serotonin 5-HT2A, α-adrenergic, and histamine receptors . It is available in three formulations:

- This compound dihydrochloride: Oral or short-acting intramuscular (IM) form, reaching peak serum levels within 1 hour .

- This compound acetate (Acuphase®): Intermediate-acting IM depot, achieving peak concentration at 36 hours and lasting up to 72 hours, used for rapid tranquilization in acute aggression .

- This compound decanoate: Long-acting IM depot, peaking after one week and sustaining effects for 2–4 weeks, suitable for maintenance therapy .

This compound is indicated for schizophrenia, acute psychosis, and aggressive behavior. Its side effect profile includes extrapyramidal symptoms (EPS), QTc prolongation, and sedation .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du zuclopenthixol implique plusieurs étapes, en commençant par la préparation du noyau thioxanthène. Les étapes clés comprennent :

Formation du noyau thioxanthène : Cela implique la réaction de la 2-chlorothioxanthone avec un agent alkylant approprié pour former la structure thioxanthène.

Introduction du cycle pipérazine : Le noyau thioxanthène est ensuite mis en réaction avec un dérivé de pipérazine pour introduire le cycle pipérazine.

Modifications finales :

Méthodes de production industrielle : La production industrielle de this compound implique généralement l'optimisation des conditions de réaction afin d'assurer un rendement élevé et une pureté élevée. Cela comprend le contrôle de la température, du pH et des conditions de solvant pendant la synthèse. Le produit final est ensuite purifié à l'aide de techniques telles que la recristallisation et la chromatographie pour répondre aux normes pharmacopéiques .

Analyse Des Réactions Chimiques

Le zuclopenthixol subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut subir des réactions d'oxydation, en particulier au niveau de l'atome de soufre dans le noyau thioxanthène.

Réduction : Des réactions de réduction peuvent se produire au niveau des doubles liaisons à l'intérieur de la molécule.

Substitution : Des réactions de substitution peuvent se produire au niveau de l'atome de chlore ou d'autres sites réactifs à l'intérieur de la molécule.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs d'halogénation comme le chlore ou le brome peuvent être utilisés pour les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de sulfoxydes ou de sulfones, tandis que la réduction peut entraîner la formation de dérivés thioxanthène réduits .

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle dans les études de la chimie des thioxanthènes et de ses dérivés.

Biologie : Le this compound est utilisé dans la recherche sur le fonctionnement des récepteurs dopaminergiques et les voies de signalisation.

Médecine : Il est largement étudié pour ses effets thérapeutiques dans le traitement de la schizophrénie et d'autres troubles psychotiques.

Industrie : Le this compound est utilisé dans l'industrie pharmaceutique pour le développement de médicaments antipsychotiques

5. Mécanisme d'action

Le this compound exerce ses effets antipsychotiques en bloquant les récepteurs de la dopamine dans le cerveau. Plus précisément, il agit comme un antagoniste des récepteurs D1 et D2 de la dopamine, qui sont impliqués dans la régulation de l'humeur, du comportement et des fonctions cognitives. De plus, le this compound a une forte affinité pour les récepteurs alpha1-adrénergiques et 5-HT2, ce qui contribue à son profil pharmacologique global .

Applications De Recherche Scientifique

Pharmacological Profile

Mechanism of Action

Zuclopenthixol acts primarily as a dopamine D2 receptor antagonist, which is essential in managing psychotic symptoms. It also exhibits affinity for serotonin receptors, contributing to its efficacy in mood stabilization. The drug is available in different formulations, including this compound dihydrochloride (oral) and this compound decanoate (injectable), each with distinct pharmacokinetic properties.

Pharmacokinetics

- Absorption : Oral this compound is rapidly absorbed, reaching peak serum concentrations within approximately four hours.

- Half-life : The elimination half-life ranges from 12 to 28 hours, allowing for once or twice daily dosing depending on the formulation.

- Metabolism : It undergoes significant presystemic metabolism, with about 40% of the drug being metabolized before systemic circulation .

Schizophrenia Treatment

This compound is widely used in treating schizophrenia. A systematic review indicated that this compound decanoate effectively prevents relapses compared to other depot antipsychotics, with a Number Needed to Treat (NNT) of 8 . However, it may also lead to more adverse effects than alternatives (NNH 5) .

Bipolar Disorder Management

In a case study involving a 53-year-old male with bipolar disorder, recurrent pretibial edema was reported following multiple injections of this compound acetate. This highlights the need for careful monitoring of side effects in patients receiving this treatment .

Case Studies

- Recurrent Pretibial Edema : A patient developed bilateral pretibial edema after receiving multiple doses of this compound acetate for bipolar disorder. The edema resolved within a month without intervention, suggesting a benign nature but necessitating further investigation into the drug's side effects .

- Tardive Oculogyric Crisis : Another case involved a patient who experienced tardive oculogyric crisis after this compound decanoate administration. This underscores the potential for serious side effects associated with long-term use of this medication .

Efficacy Against Placebo

Clinical trials have demonstrated that this compound shows significant improvement in symptoms compared to placebo. In one randomized controlled trial (RCT), patients treated with this compound exhibited greater improvement in clinical global impression scores compared to those receiving placebo . However, the quality of evidence remains low due to small sample sizes and variability in assessment methods.

Adverse Effects

While effective, this compound is associated with several adverse effects, including sedation and extrapyramidal symptoms. Monitoring for these effects is crucial in clinical settings to ensure patient safety and treatment adherence .

Data Summary Table

| Application Area | Formulation | Key Findings | Adverse Effects |

|---|---|---|---|

| Schizophrenia | This compound Decanoate | Prevents relapses (NNT 8) | More adverse effects than others |

| Bipolar Disorder | This compound Acetate | Effective but may cause pretibial edema | Edema resolution without treatment |

| General Psychosis | This compound Dihydrochloride | Significant improvement over placebo | Sedation and extrapyramidal symptoms |

Mécanisme D'action

Zuclopenthixol exerts its antipsychotic effects by blocking dopamine receptors in the brain. Specifically, it acts as an antagonist at D1 and D2 dopamine receptors, which are involved in the regulation of mood, behavior, and cognition. Additionally, this compound has high affinity for alpha1-adrenergic and 5-HT2 receptors, contributing to its overall pharmacological profile .

Comparaison Avec Des Composés Similaires

Pharmacokinetic Profiles

Key Findings :

- This compound acetate provides faster sedation (within 4 hours) compared to oral haloperidol, reducing the need for frequent dosing .

- This compound decanoate demonstrates lower discontinuation rates due to inefficacy compared to risperidone long-acting injectable (HR = 0.12, 95% CI 0.05–0.27) .

Efficacy in Acute Agitation and Aggression

- This compound acetate vs. Haloperidol :

- This compound vs. Levomepromazine/Haloperidol :

Comparison with Atypical Antipsychotics

- Risperidone: this compound decanoate showed comparable hospitalization rates (HR = 0.32, 95% CI 0.17–0.59) but higher need for antiparkinsonian medications (RR 1.92, 95% CI 1.12–3.28) .

- Olanzapine/Clozapine :

Adverse Effects

| Side Effect | This compound | Haloperidol | Risperidone |

|---|---|---|---|

| Extrapyramidal Symptoms | 22–30% | 25–35% | 15–20% |

| Sedation | 40–50% | 30–40% | 20–25% |

| QTc Prolongation | Moderate | High | Low |

| Seizure Risk | Elevated | Moderate | Low |

Key Findings :

- This compound’s 5-HT2A antagonism may reduce EPS compared to pure D2 antagonists like haloperidol but remains higher than atypicals .

- CYP2D6 inhibitors (e.g., paroxetine) increase this compound levels, raising toxicity risk .

Unique Properties

Activité Biologique

Zuclopenthixol is a thioxanthene derivative and a typical antipsychotic medication primarily used in the treatment of schizophrenia and other psychotic disorders. Its biological activity is characterized by its interaction with various neurotransmitter receptors, particularly dopamine receptors, and its pharmacokinetic properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and associated side effects.

This compound primarily acts as an antagonist at dopamine D1 and D2 receptors, which are crucial in the regulation of mood and behavior. The compound also exhibits antagonistic properties at several other receptor types:

- 5-HT2A Receptors : Involved in mood regulation and cognition.

- Alpha-1 Adrenergic Receptors : Associated with vasodilation and blood pressure regulation.

- Histamine H1 Receptors : Linked to sedation and appetite stimulation.

This multi-receptor activity contributes to the therapeutic effects of this compound in managing psychotic symptoms while also accounting for some of its side effects .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its clinical application. Key pharmacokinetic parameters include:

Clinical Efficacy

Numerous studies have evaluated the efficacy of this compound in treating schizophrenia. A systematic review indicated that this compound dihydrochloride is comparable to other antipsychotics regarding global state and mental state outcomes. However, it may lead to a higher incidence of movement disorders compared to clozapine and risperidone .

Case Studies

- Study on this compound Decanoate : A review highlighted that this compound decanoate effectively postponed relapses in schizophrenia when compared to other depot antipsychotics. The number needed to treat (NNT) for preventing relapse was found to be 8, indicating a significant clinical benefit .

- Comparative Study with Placebo : In trials comparing this compound with placebo, it was noted that while the drug was effective in managing symptoms, it also presented risks for adverse effects such as sedation and extrapyramidal symptoms .

Side Effects

The use of this compound is associated with several side effects, which are common among antipsychotic medications:

- Extrapyramidal Symptoms (EPS) : Including tremors, rigidity, and tardive dyskinesia.

- Sedation : Due to H1 receptor antagonism.

- Neuroleptic Malignant Syndrome (NMS) : A rare but serious condition characterized by muscle rigidity, fever, and autonomic instability.

- QTc Interval Prolongation : Increased risk for arrhythmias .

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of zuclopenthixol in preclinical cancer models?

this compound inhibits melanoma cell proliferation by inducing G0/G1 cell cycle arrest and mitochondria-mediated intrinsic apoptosis , as demonstrated via flow cytometry and RNA sequencing (RNA-seq) . It also modulates autophagy, though its role (cytoprotective vs. cytotoxic) depends on experimental conditions. Key methods include protein expression analysis (e.g., LC3-II for autophagy) and GFP-RFP-LC3 plasmid assays to track autophagic flux .

Q. What standardized methodologies are used to assess this compound’s stability and impurity profile in pharmaceutical research?

A validated HPLC method with forced degradation studies (acid/base hydrolysis, oxidation, photolysis) identifies pharmacopeia impurities. Collision-induced dissociation mass spectrometry compares degradation products to the parent compound, ensuring structural elucidation . This method is critical for compliance with regulatory standards for bulk drug and dosage forms.

Q. How is this compound’s blood-brain barrier (BBB) penetration evaluated in brain metastasis studies?

Preclinical models, such as intra-carotid artery injection in mice, simulate BBB crossing. This compound’s efficacy in brain metastasis is attributed to its high brain-to-plasma concentration ratio, inferred from comparative studies with antipsychotics like fluphenazine . Techniques include stereotactic intracranial injection and plasma/brain tissue pharmacokinetic profiling.

Advanced Research Questions

Q. How do researchers reconcile contradictory findings on this compound-induced autophagy in melanoma treatment?

While this compound triggers cytoprotective autophagy in melanoma cells, trifluoperazine (a structural analog) induces cytotoxic autophagy. Discrepancies are addressed by varying experimental conditions (e.g., antioxidant use: GSH vs. NAC) and combining autophagy inhibitors (e.g., chloroquine) to enhance efficacy . RNA-seq and pathway analysis (e.g., AMPK/mTOR) further clarify context-dependent outcomes.

Q. What methodological challenges arise when designing clinical trials for this compound in psychiatric emergencies?

Existing trials face small sample sizes , lack of blinding, and high dropout rates, limiting statistical power . Robust designs require:

- PICOT frameworks : Defining population (e.g., acute mania), intervention (this compound acetate), comparison (haloperidol), outcomes (sedation, extrapyramidal effects), and timeframes .

- Adverse event monitoring : Using tools like the Naranjo Scale to attribute causality (e.g., pretibial edema ).

Q. How do in vivo brain metastasis models influence this compound’s translational potential?

The intra-carotid artery model evaluates tumor cell extravasation and colonization but excludes early metastasis phases (e.g., intravasation). Strengths include reproducibility of brain-specific metastasis; limitations include technical difficulty and inability to study peripheral tumor dynamics. Comparative data from subcutaneous vs. intracranial models highlight this compound’s brain-specific efficacy .

Q. What strategies optimize this compound’s repurposing for oncology while minimizing neuropsychiatric side effects?

Dose-response studies in xenograft models identify therapeutic windows that avoid sedation. Pharmacodynamic profiling (e.g., D2 receptor occupancy vs. apoptosis induction) and structural-activity relationship (SAR) analysis differentiate anticancer mechanisms from antipsychotic effects .

Q. Methodological Considerations for Data Contradictions

Q. How should researchers address discrepancies between preclinical efficacy and limited clinical trial data for this compound?

Preclinical studies (e.g., 50% tumor growth inhibition in nude mice ) may not translate due to heterogeneous patient populations or suboptimal dosing. Solutions include:

- Pharmacokinetic-pharmacodynamic (PK/PD) modeling : Bridging animal-to-human dosing .

- Biomarker-driven trials : Using autophagy markers (LC3-II) or apoptosis (caspase-3) to stratify responders .

Q. Tables for Key Findings

Propriétés

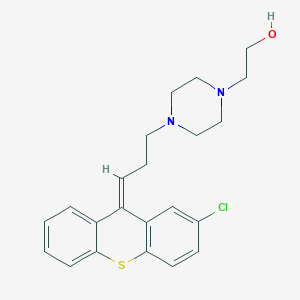

IUPAC Name |

2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN2OS/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26/h1-2,4-8,16,26H,3,9-15H2/b18-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPIAZLQTJBIFN-DVZOWYKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048233 | |

| Record name | Zuclopenthixol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Zuclopenthixol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slight, 2.60e-03 g/L | |

| Record name | Zuclopenthixol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01624 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zuclopenthixol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

53772-83-1, 982-24-1 | |

| Record name | Zuclopenthixol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53772-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zuclopenthixol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053772831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zuclopenthixol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01624 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clopenthixol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13841 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zuclopenthixol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clopenthixol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zuclopenthixol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZUCLOPENTHIXOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47ISU063SG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Zuclopenthixol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

~50 | |

| Record name | Zuclopenthixol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01624 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.